molecular formula C11H17N7 B12087402 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine CAS No. 50729-78-7

6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B12087402
CAS No.: 50729-78-7
M. Wt: 247.30 g/mol
InChI Key: QKCRGKWVRITBFH-UHFFFAOYSA-N
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Description

6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features both imidazole and triazine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the reaction of ethylamine with glyoxal and ammonia to form the imidazole ring . This intermediate is then reacted with various reagents to introduce the triazine ring, often using cyanuric chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various substituted imidazole and triazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazine ring is known to interact with nucleophilic sites on enzymes, while the imidazole ring can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHANOL
  • 1,3,5-TRIAZINE-2,4,6-TRIAMINE

Uniqueness

6-[2-(2-ETHYL-4-METHYL-1H-IMIDAZOL-1-YL)ETHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its dual-ring structure, which imparts a combination of chemical properties from both imidazole and triazine rings. This dual functionality allows it to participate in a broader range of reactions and makes it more versatile compared to similar compounds.

Properties

CAS No.

50729-78-7

Molecular Formula

C11H17N7

Molecular Weight

247.30 g/mol

IUPAC Name

6-[2-(2-ethyl-4-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H17N7/c1-3-9-14-7(2)6-18(9)5-4-8-15-10(12)17-11(13)16-8/h6H,3-5H2,1-2H3,(H4,12,13,15,16,17)

InChI Key

QKCRGKWVRITBFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1CCC2=NC(=NC(=N2)N)N)C

Origin of Product

United States

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